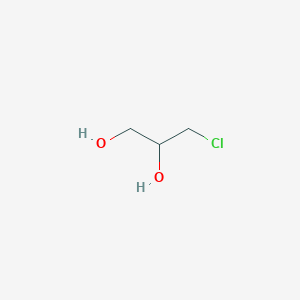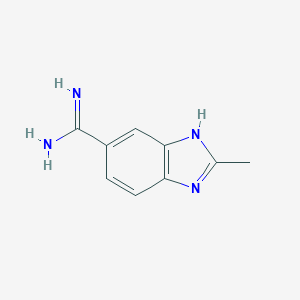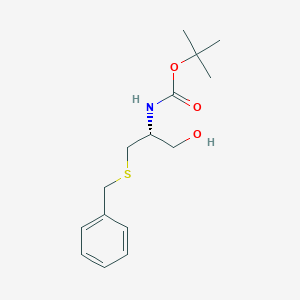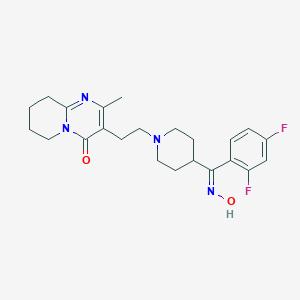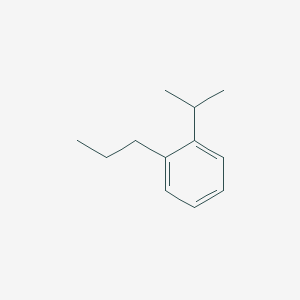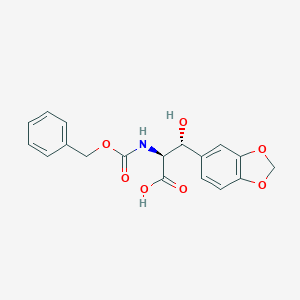![molecular formula C9H16O5S B139696 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate CAS No. 141120-33-4](/img/structure/B139696.png)
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
Übersicht
Beschreibung
“1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate” is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular formula of “1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate” is C9H16O5S . The InChI code for this compound is 1S/C9H16O5S/c1-15(10,11)14-8-2-4-9(5-3-8)12-6-7-13-9/h8H,2-7H2,1H3 .
Physical And Chemical Properties Analysis
“1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate” is a white to yellow solid . It has a molecular weight of 236.29 g/mol. The compound should be stored at a temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
Application 1: Microwave-Assisted Reductive Amination
- Summary of the Application: 1,4-Dioxaspiro[4.5]decan-8-one is used in a study of microwave-assisted reductive amination . Reductive amination is a method for the synthesis of amines, which are key building blocks in many pharmaceuticals and fine chemicals.
Application 2: Synthesis of 5-Alkoxytryptamine Derivatives
- Summary of the Application: 1,4-Dioxaspiro[4.5]decan-8-one can be converted into a series of 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin, via a novel aromatization process .
Application 3: Synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides
- Summary of the Application: The 1,4-dioxaspiro[4.5]decan-8-one derivative is used in the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides .
- Methods of Application: The derivative is transformed into the corresponding hydrazone in the presence of hydrazine hydrate and barium oxide in ethanol at reflux. The crude hydrazone is then treated with iodine in the presence of a strong base .
Application 4: Research and Development
- Summary of the Application: “1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate” is available for purchase from chemical suppliers, suggesting it may be used in research and development applications .
Application 5: Synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides
- Summary of the Application: The 1,4-dioxaspiro[4.5]decan-8-one derivative is used in the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides .
- Methods of Application: The derivative is transformed into the corresponding hydrazone in the presence of hydrazine hydrate and barium oxide in ethanol at reflux. The crude hydrazone is then treated with iodine in the presence of a strong base .
Application 6: Research and Development
Safety And Hazards
Exposure to “1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate” can cause skin and eye irritation . If the exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator should be used . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .
Eigenschaften
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5S/c1-15(10,11)14-8-2-4-9(5-3-8)12-6-7-13-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLHQJJTBVYMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566197 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate | |
CAS RN |
141120-33-4 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

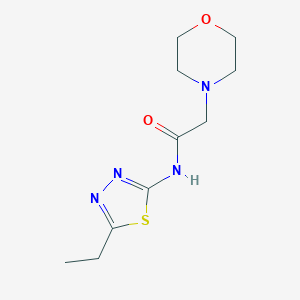
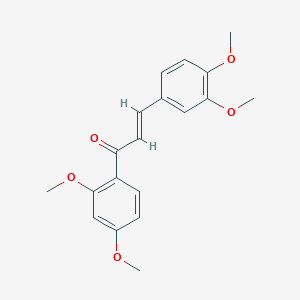
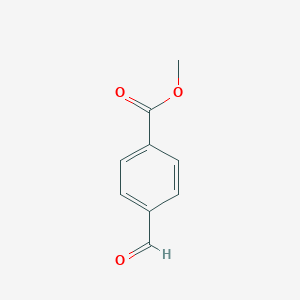
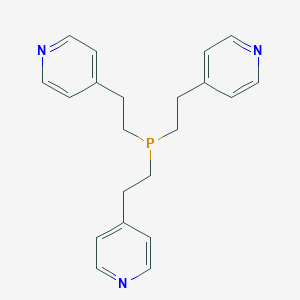
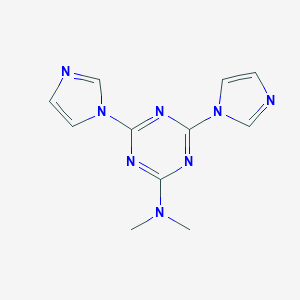
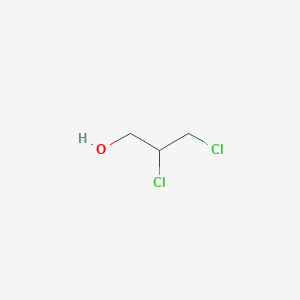
![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)
![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)
